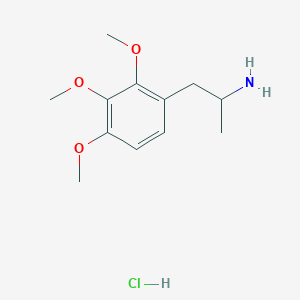

1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride

Übersicht

Beschreibung

1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring

Wirkmechanismus

Target of Action

It is known that similar compounds, such as trimethoxyamphetamines (tmas), are analogs of the phenethylamine cactus alkaloid mescaline . These compounds likely interact with various neurotransmitter receptors, including dopamine and serotonin receptors .

Mode of Action

The mode of action of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine hydrochloride is complex and involves multiple neurotransmitter systems. It is suggested that it may involve agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This interaction with serotonergic receptors likely underlies the psychedelic effects of these compounds .

Biochemical Pathways

Based on its structural similarity to tmas, it can be inferred that it may affect the serotonergic and dopaminergic pathways . These pathways play crucial roles in mood regulation, cognition, and perception, which may explain the compound’s psychoactive effects .

Pharmacokinetics

The compound has a molecular weight of 22528400, a density of 1048g/cm3, and a boiling point of 3118ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is reported that some tmas elicit a range of emotions ranging from sadness to empathy and euphoria . This suggests that the compound may have significant effects on mood and perception.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as its effects on neurological pathways.

Vergleich Mit ähnlichen Verbindungen

2,3,4-Trimethoxyamphetamine: Shares a similar structure but differs in its pharmacological profile.

2,3,4-Trimethoxyphenethylamine: Another related compound with distinct chemical and biological properties.

Uniqueness: 1-(2,3,4-Trimethoxyphenyl)propan-2-amine;hydrochloride is unique due to its specific substitution pattern on the benzene ring and its resultant chemical behavior. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Biologische Aktivität

1-(2,3,4-Trimethoxyphenyl)propan-2-amine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-(2,3,4-Trimethoxyphenyl)propan-2-amine is classified as an amine compound with the molecular formula . Its structure features a trimethoxyphenyl group which contributes to its biological interactions. The compound is often utilized as a precursor in synthesizing more complex organic molecules and has been investigated for its interactions with various biological receptors and enzymes.

The biological activity of 1-(2,3,4-trimethoxyphenyl)propan-2-amine is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist , influencing serotonin release and reuptake. This interaction can lead to alterations in mood, perception, and cognition. Additionally, it may affect dopamine and norepinephrine pathways, suggesting a multifaceted mechanism of action that could be relevant for therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to 1-(2,3,4-trimethoxyphenyl)propan-2-amine exhibit varying degrees of antimicrobial activity. For instance:

- Minimum Inhibitory Concentrations (MICs) : Compounds tested against various fungal strains demonstrated MIC values indicating their effectiveness. Compounds with MICs below 20 μg/mL were classified as highly active .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Compound A | <20 | High |

| Compound B | 20–62.5 | Moderate |

| Compound C | >250 | Inactive |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of related compounds. For example:

- Growth Inhibition : Certain derivatives have shown significant cytotoxic effects on breast cancer cells while exhibiting low toxicity towards normal cells. The presence of specific structural motifs was found to enhance these effects .

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| CM-M345 | 2.6 ± 0.2 | HCT116 (Colorectal) |

| BP-C4 | 8.6 | HFF-1 (Fibroblast) |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-(2,3,4-trimethoxyphenyl)propan-2-amine:

- Antifungal Activity : A study examined a series of alkaloids with similar structures, revealing that certain derivatives displayed significant antifungal activity against strains such as Candida spp. and Aspergillus spp. .

- Antiproliferative Effects : Another research focused on diarylpentanoids derived from similar amine structures showed promising results in inhibiting cancer cell growth through p53 activation pathways .

- Neurotransmitter Interaction : Investigations into the compound's interaction with serotonin receptors highlighted its potential use in treating mood disorders by modulating neurotransmitter levels in the brain.

Eigenschaften

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3;/h5-6,8H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJDZRKZVGCGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6010-77-1 | |

| Record name | TMA-3 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439PB3FQ7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.